molecular formula C36H24N2O B13894002 2-((4-(2-(4-Hydroxyphenyl)-1,2-diphenylvinyl)phenyl)(phenyl)methylene)malononitrile

2-((4-(2-(4-Hydroxyphenyl)-1,2-diphenylvinyl)phenyl)(phenyl)methylene)malononitrile

Cat. No.: B13894002
M. Wt: 500.6 g/mol
InChI Key: FXLHFFSFZFJUOA-ULDVOPSXSA-N
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Description

2-((4-(2-(4-Hydroxyphenyl)-1,2-diphenylvinyl)phenyl)(phenyl)methylene)malononitrile is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-(4-Hydroxyphenyl)-1,2-diphenylvinyl)phenyl)(phenyl)methylene)malononitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzaldehyde with benzylideneacetophenone under basic conditions to form the intermediate compound. This intermediate is then reacted with malononitrile in the presence of a suitable catalyst to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-(4-Hydroxyphenyl)-1,2-diphenylvinyl)phenyl)(phenyl)methylene)malononitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((4-(2-(4-Hydroxyphenyl)-1,2-diphenylvinyl)phenyl)(phenyl)methylene)malononitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-(2-(4-Hydroxyphenyl)-1,2-diphenylvinyl)phenyl)(phenyl)methylene)malononitrile involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s structure allows it to interact with various receptors and enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzaldehyde: A precursor in the synthesis of the compound.

    Benzylideneacetophenone: Another precursor used in the synthetic route.

    Malononitrile: A key reagent in the final step of the synthesis.

Uniqueness

2-((4-(2-(4-Hydroxyphenyl)-1,2-diphenylvinyl)phenyl)(phenyl)methylene)malononitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C36H24N2O

Molecular Weight

500.6 g/mol

IUPAC Name

2-[[4-[(E)-2-(4-hydroxyphenyl)-1,2-diphenylethenyl]phenyl]-phenylmethylidene]propanedinitrile

InChI

InChI=1S/C36H24N2O/c37-24-32(25-38)34(26-10-4-1-5-11-26)29-16-18-30(19-17-29)35(27-12-6-2-7-13-27)36(28-14-8-3-9-15-28)31-20-22-33(39)23-21-31/h1-23,39H/b36-35+

InChI Key

FXLHFFSFZFJUOA-ULDVOPSXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=C(C#N)C#N)C2=CC=C(C=C2)/C(=C(\C3=CC=CC=C3)/C4=CC=C(C=C4)O)/C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=C(C#N)C#N)C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=C(C=C4)O)C5=CC=CC=C5

Origin of Product

United States

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